2-Pyridinecarboxylic acid, ethyl ester, 1-oxide

Descripción general

Descripción

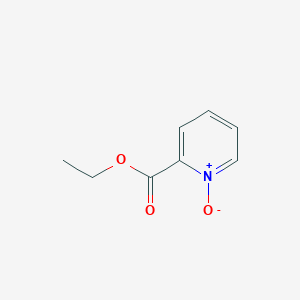

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide can be synthesized through several methods. One common method involves the oxidation of 2-pyridinecarboxylic acid, ethyl ester using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign oxidizing agents, such as hydrogen peroxide, is preferred to minimize the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, 2-pyridinecarboxylic acid, ethyl ester.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Introduction to 2-Pyridinecarboxylic Acid, Ethyl Ester, 1-Oxide

This compound, commonly known as ethyl picolinate, is a derivative of picolinic acid. This compound has garnered attention in various scientific fields due to its versatile applications in organic synthesis, medicinal chemistry, and agricultural chemistry. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Building Block for Heterocyclic Compounds

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its structural characteristics allow for modifications that lead to the formation of more complex molecules used in pharmaceuticals and agrochemicals. For instance, it can be transformed into amides and other derivatives through coupling reactions with amines, which are essential in creating biologically active compounds .

Synthesis of Picolinamides

Recent studies have shown that this compound can be utilized to synthesize picolinamides. This process involves coupling the acid with N-alkylanilines using reagents such as thionyl chloride under controlled conditions. The resulting products exhibit significant biological activity, making them candidates for further pharmacological studies .

Catalytic Reactions

The compound also plays a role in catalytic reactions aimed at producing various pyridine derivatives. By employing palladium-catalyzed carbonylation processes, researchers have achieved high yields of pyridinecarboxylic acid esters from halogenated pyridines. This method enhances the efficiency of synthesizing derivatives that can be used in medicinal chemistry .

Antimicrobial and Antiviral Properties

Research has indicated that derivatives of 2-Pyridinecarboxylic acid, including its ethyl ester form, possess antimicrobial and antiviral properties. Studies have demonstrated that certain derivatives exhibit activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Fibrotic Disease Treatment

The compound's derivatives have been investigated for their therapeutic potential in treating fibrotic diseases. For instance, specific pyridine carboxylic acid esters have been identified as intermediates in the synthesis of drugs aimed at managing conditions characterized by excessive fibrosis .

Herbicide Development

2-Pyridinecarboxylic acid esters are important intermediates in the production of herbicides. The structural properties of these compounds allow them to interact effectively with plant biology, leading to the development of selective herbicides that can control unwanted vegetation without harming crops .

Pesticide Formulations

In addition to herbicides, these compounds are also being explored for their potential use in pesticide formulations. Their ability to modify biological pathways in pests makes them suitable candidates for developing new pest control agents .

Comparison of Biological Activities

| Compound Name | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-Ethyl-N-phenylpicolinamide | Antimicrobial | 25 | |

| 3-Halo-5-(methoxymethyl)-2-pyridinecarboxylic acid methyl ester | Antifibrotic | Not specified |

Synthesis Conditions for Picolinamides

| Reagent | Reaction Conditions | Yield (%) |

|---|---|---|

| Thionyl chloride | Reflux under argon atmosphere | 31 |

| N-alkylaniline | Room temperature stirring | 10 |

Case Study 1: Synthesis of Picolinamides

A study conducted on the synthesis of N-Ethyl-N-phenylpicolinamide showcased an efficient method involving thionyl chloride and N-alkylanilines. The reaction yielded significant amounts of product suitable for further biological testing.

Case Study 2: Herbicide Development

Research into developing herbicides based on pyridine carboxylic acid esters demonstrated their effectiveness against specific weed species while maintaining crop safety. This study highlighted the importance of structural modifications in enhancing herbicidal activity.

Mecanismo De Acción

The mechanism of action of 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The exact molecular pathways involved depend on the specific enzyme and the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

2-Pyridinecarboxylic acid, ethyl ester: The parent compound without the oxide group.

3-Pyridinecarboxylic acid, ethyl ester: An isomer with the carboxylic acid group at the 3-position.

4-Pyridinecarboxylic acid, ethyl ester: An isomer with the carboxylic acid group at the 4-position.

Uniqueness

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide is unique due to the presence of the oxide group, which imparts different chemical properties compared to its parent compound and isomers. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Actividad Biológica

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide (commonly referred to as 2-pyridinecarboxylic acid N-oxide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 12272690

The presence of both a carboxylic acid group and an N-oxide functional group contributes to its reactivity and biological interactions.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The mechanism typically involves the interaction of the compound with the active site of the enzyme, leading to a decrease in enzymatic activity. This property is particularly relevant in drug development for conditions such as cancer and inflammation.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Competitive | 12.5 | |

| Lipoxygenase | Non-competitive | 15.0 | |

| Aldose Reductase | Mixed-type | 20.3 |

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 32 | |

| Escherichia coli | 18 | 16 | |

| Pseudomonas aeruginosa | 12 | 64 |

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results indicate that the compound can effectively scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that treatment with this compound resulted in a significant reduction in inflammation markers. The mechanism was attributed to the inhibition of COX-2 and lipoxygenase pathways, which are critical in inflammatory responses.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The apoptotic effect was linked to the modulation of cell cycle regulators and increased levels of reactive oxygen species (ROS).

Propiedades

IUPAC Name |

ethyl 1-oxidopyridin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(10)7-5-3-4-6-9(7)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVMERYWUXXDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483501 | |

| Record name | 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30062-31-8 | |

| Record name | 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.